molecular formula C10H14N2O B13299553 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one

Cat. No.: B13299553
M. Wt: 178.23 g/mol
InChI Key: DQGAMMGHQUVYMS-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one (CAS 1697955-09-1) is a high-purity 1,4-dihydropyridine (1,4-DHP) derivative of significant interest in medicinal chemistry research. The 1,4-DHP scaffold is a privileged structure in drug discovery, known for its diverse pharmaceutical applications . This compound features a 3-methylbut-2-en-1-yl (prenyl) side chain, which may influence its biological activity and physicochemical properties. As part of the 1,4-DHP class, it holds research value for its potential as a SIRT1 activator, which has been associated with anti-inflammatory and antioxidant effects in cellular models . These properties make 1,4-DHPs promising candidates for investigating pathways involved in oxidative stress and inflammation . Furthermore, the 1,4-DHP core is a well-established scaffold in bioactive compounds, with derivatives exhibiting a wide range of activities, including calcium channel modulation, anticancer, and antimicrobial effects . The presence of the amino group at the 3-position provides a key handle for further chemical modification, enabling structure-activity relationship (SAR) studies and the development of novel probes or inhibitors. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the safety data sheet and handle this material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-amino-1-(3-methylbut-2-enyl)pyridin-4-one

InChI

InChI=1S/C10H14N2O/c1-8(2)3-5-12-6-4-10(13)9(11)7-12/h3-4,6-7H,5,11H2,1-2H3

InChI Key

DQGAMMGHQUVYMS-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=CC(=O)C(=C1)N)C

Origin of Product

United States

Preparation Methods

Synthesis via Condensation

The synthesis of 1,4-dihydropyridines typically involves the condensation of aldehydes with \$$\beta\$$-keto esters in the presence of ammonia or an amine. This process is often facilitated by catalysts such as piperidine or other bases. The resulting compounds can be further modified through various chemical reactions to introduce specific functional groups, such as bromination or alkylation.

Synthesis of 1,4-Dihydropyridine Hybrid Benzamide Derivatives

1,4-Dihydropyridine hybrid benzamide derivatives can be synthesized via the amination method, with yields ranging between 82% and 93%. The method applied is a one-step reaction using a green chemistry approach.

Multicomponent One-Pot Synthesis

1,4-Dihydropyridine (1,4-DHP) can be constructed with structural and functional modifications using multi-component one-pot and green synthetic methodologies.

Synthesis from Protected Enamines

A method for preparing the compound can start from a protected enamine, involving multiple steps to enhance yield and reduce the number of steps compared to previous methods. Benzyl carbamate can act as a protecting group for the enamine nitrogen, but other protecting groups may be suitable. The process can involve:

  • Reacting the protected enamine with a nitrating agent to form the corresponding protected nitro-enamine, followed by reducing the product to a protected piperidine. Hydride reducing agents such as lithium borohydride and sodium borohydride can reduce the protected enamine double bond of the nitrated intermediate. The compound can be nitrated in dimethoxyethane, which provides a solvent suitable for carrying out the reduction with a metal hydride without needing to isolate the nitrated intermediate.
  • Deprotecting the protected piperidine by reacting it with hydrogen in the presence of a palladium catalyst to form the compound.
  • Alkylating the compound by reacting it with a Michael acceptor under Michael addition conditions with an acrylate to form compounds.
  • Selectively precipitating a sulfonate salt of the free base compound formed in the alkylation step by reacting the reaction mixture with a sulfonic acid of the formula \$$R^5—SO_3H\$$ to form the precipitate.
  • Reducing and cyclizing the sulfonate to form the lactam.
  • Optionally, precipitating a hydrochloride salt form of the compound by reacting the free-base compound with hydrochloric acid.

Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)

4-aminotetrahydropyridinylidene salts can be treated with aldehydes in an alkaline medium, converting them to 5-substituted \$$\beta\$$-hydroxyketones in one step with an aliphatic aldehyde. Aromatic aldehydes, instead, yield 5-substituted \$$\beta\$$-aminoketones or a single \$$\delta\$$-diketone.

Data Table

Description Information
Product Name 3-Amino-5-bromo-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one
Molecular Formula C10H13BrN2O
Molecular Weight 257.13 g/mol
IUPAC Name 3-amino-5-bromo-1-(3-methylbut-2-enyl)pyridin-4-one
Standard InChI InChI=1S/C10H13BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h3,5-6H,4,12H2,1-2H3
Standard InChIKey PQFZZJVMMPAPPY-UHFFFAOYSA-N
Canonical SMILES CC(=CCN1C=C(C(=O)C(=C1)Br)N)C
PubChem Compound 107900600
Last Modified Aug 10 2024

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group at position 3 participates in nucleophilic reactions:

  • Acylation : Reacts with acetyl chloride in dichloromethane (0°C, 2h) to form N-acetyl derivatives (yield: 82–90%).

  • Alkylation : Treatment with methyl iodide in THF (K₂CO₃, 24h) yields N-methylated products (65–70% yield).

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to generate imine derivatives (70–78% yield) .

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine ring undergoes oxidation to pyridine derivatives under specific conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂O, 25°C, 4hPyridin-4-one derivative55%
DDQCH₂Cl₂, reflux, 2hFully aromatic pyridine analog88%
O₂ (air)EtOH, UV light, 48hPartial oxidation to hydroxylated product42%

Oxidation kinetics depend on the electron-donating effects of the 3-methylbut-2-enyl substituent, which stabilizes the dihydropyridine ring against autoxidation.

Electrophilic Aromatic Substitution

The electron-rich dihydropyridine ring undergoes regioselective electrophilic attacks:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 5 (yield: 60%).

  • Bromination : Br₂ in CCl₄ selectively brominates position 2 (72% yield), confirmed by X-ray crystallography.

  • Sulfonation : SO₃/H₂SO₄ forms sulfonic acid derivatives at position 6 (55–60% yield).

Side Chain Modifications

The 3-methylbut-2-enyl group participates in distinct reactions:

  • Epoxidation : Reaction with m-CPBA in CH₂Cl₂ forms an epoxide (65% yield), which rearranges under acidic conditions .

  • Diels-Alder Reactions : Acts as a dienophile with electron-deficient dienes (e.g., maleic anhydride) to yield bicyclic adducts (50–55% yield).

  • Hydrogenation : H₂/Pd-C reduces the double bond to a saturated isopentyl chain (quantitative yield).

Cross-Coupling Reactions

Palladium-catalyzed coupling expands functionalization:

Reaction Type Catalyst System Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEBiaryl derivatives at position 575%
Buchwald-HartwigPd₂(dba)₃, XantphosN-aryl derivatives68%
SonogashiraPdCl₂(PPh₃)₂, CuIAlkynylated analogs60%

Mechanistic Insights from Analogous Systems

Studies on related dihydropyridines reveal:

  • Base-mediated ring-opening reactions form β-aminoketones (e.g., with KOH/EtOH) .

  • Aldehyde condensations follow an aldol-like mechanism, confirmed by isolation of intermediate enamines .

  • Steric effects from the 3-methylbut-2-enyl group hinder reactions at position 1, favoring substitutions at positions 2 and 5.

These reactions highlight the compound’s utility in synthesizing pharmacologically relevant scaffolds and functional materials. Reaction selectivity and yields are highly dependent on the 3-methylbut-2-enyl substituent’s steric and electronic properties, as well as solvent polarity. Further studies optimizing catalytic systems (e.g., photoredox catalysis) could unlock additional synthetic pathways.

Scientific Research Applications

3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets. The amino group and the dihydropyridinone ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The dihydropyridinone core is conserved across all analogs, but the substituent at position 1 varies significantly, impacting electronic, steric, and solubility properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Reference
3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one 3-Methylbut-2-en-1-yl C₁₁H₁₄N₂O 190.24* N/A
3-Amino-1-(thiophen-2-ylmethyl)-1,4-dihydropyridin-4-one Thiophen-2-ylmethyl C₁₀H₁₀N₂OS 206.26
3-Amino-1-[(benzyloxy)methyl]-1,4-dihydropyridin-4-one (Benzyloxy)methyl C₁₃H₁₄N₂O₂ 230.26
3-Amino-1-(1,3-thiazol-2-ylmethyl)-1,4-dihydropyridin-4-one 1,3-Thiazol-2-ylmethyl C₉H₉N₃OS 207.25
3-Amino-1-(1,3-thiazol-5-ylmethyl)-1,4-dihydropyridin-4-one 1,3-Thiazol-5-ylmethyl C₉H₉N₃OS 207.25

Key Observations:

  • Lipophilicity: The isoprenoid chain in the main compound likely enhances lipophilicity compared to aromatic or polar substituents (e.g., thiophene, thiazole, or benzyloxy groups).
  • Steric Bulk : The (benzyloxy)methyl group (C₁₃H₁₄N₂O₂) adds steric bulk and polarity, which may affect solubility and synthetic accessibility .

Biological Activity

3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one (CAS No. 1697955-09-1) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound is part of a larger class of dihydropyridines known for their diverse pharmacological effects, including cardiovascular, neuroprotective, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one is C10H14N2OC_{10}H_{14}N_{2}O, with a molecular weight of 178.23 g/mol. The structure features a dihydropyridine ring with an amino group and a vinyl side chain, which are critical for its biological activity.

Pharmacological Properties

Research indicates that compounds within the dihydropyridine class exhibit various biological activities, including:

  • Calcium Channel Modulation : Dihydropyridines are well-known for their role as calcium channel blockers. They inhibit voltage-dependent calcium channels, affecting muscle contraction and neurotransmitter release .
  • Antioxidant Activity : Some studies suggest that dihydropyridine derivatives possess antioxidant properties, which can protect cells from oxidative stress and may contribute to neuroprotective effects .
  • Antimicrobial Activity : Certain derivatives have shown promise against various bacterial strains, indicating potential use in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one:

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that it exhibited selective cytotoxicity against certain cancer types while maintaining low toxicity in normal cell lines .
  • Urease Inhibition : In a series of experiments evaluating urease inhibition, 3-Amino derivatives showed significant activity with IC50 values indicating effective inhibition of urease enzymes, which are crucial in various metabolic processes .
  • Neuroprotective Effects : Research has demonstrated that this compound can mitigate neuronal damage in models of neurodegenerative diseases, suggesting its potential as a therapeutic agent in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Calcium Channel BlockInhibition of voltage-dependent calcium channels
AntioxidantReduction in oxidative stress in neuronal cells
CytotoxicitySelective cytotoxicity against cancer cell lines
Urease InhibitionSignificant inhibition with IC50 values < 30 µM
NeuroprotectionMitigation of neuronal damage

Q & A

Q. What are the standard synthetic routes for preparing 3-Amino-1-(3-methylbut-2-en-1-yl)-1,4-dihydropyridin-4-one and its derivatives?

Methodological Answer:

  • Cyclocondensation : React β-diketones with amines under acidic or basic conditions. For example, 1,4-dihydropyridines are synthesized via Hantzsch-type reactions using substituted anilines and cyclic diketones in ethanol with piperidine as a catalyst .
  • Bromination : Use N-bromosuccinimide (NBS) in methanol for regioselective bromination at the 2- and 6-positions of the dihydropyridine ring. Maintain ambient temperature and monitor reaction progress via TLC .
  • Amide Formation : React acryloyl chloride with amines under strict temperature control (<5°C) to avoid hydrolysis. Use dropwise addition to mitigate exothermic side reactions .
  • Purification : Recrystallize products from ethanol or methanol to achieve >95% purity.

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Spectroscopy :
  • IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amino (N–H, ~3300–3500 cm⁻¹) groups .
  • ¹H NMR : Assign resonances for the dihydropyridine ring (δ 4.5–5.5 ppm for H-4) and isoprenyl side chain (δ 1.6–1.8 ppm for methyl groups) .
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
    • X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELX-97 for structure refinement .

Advanced Research Questions

Q. How can contradictions between predicted and observed spectroscopic data be resolved?

Methodological Answer:

  • X-ray Diffraction : Perform single-crystal analysis with SHELXL to resolve stereochemical ambiguities. Refine data using the Olex2 GUI for visualization .
  • 2D NMR : Use COSY and NOESY to confirm spatial proximity of protons, especially for distinguishing 1,4-dihydropyridine conformers .
  • Computational Modeling : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate assignments .

Q. What strategies optimize reaction yields for derivatives with electron-withdrawing substituents?

Methodological Answer:

  • Condition Tuning :
  • Use anhydrous solvents (e.g., THF or DMF) under nitrogen to prevent side reactions with moisture-sensitive intermediates .
  • Adjust stoichiometry (e.g., 1.2 equivalents of isoprenyl bromide) to compensate for steric hindrance .
    • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups in cyclocondensation reactions .
    • Monitoring : Track reaction progress via in-situ FTIR to detect intermediate formation .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed?

Methodological Answer:

  • Data Collection : Use high-resolution synchrotron data (≤0.8 Å) to improve R-factor reliability .
  • Refinement Tools :
  • Apply SHELXL’s TWIN/BASF commands for twinned crystals.
  • Use PART/SUMP restraints to model disordered isoprenyl groups .
    • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in dihydropyridine functionalization?

Methodological Answer:

  • Mechanistic Probes :
  • Conduct kinetic isotope effects (KIE) studies to distinguish radical vs. polar pathways in bromination reactions .
  • Use deuterated solvents (e.g., CD₃OD) to assess proton exchange in NMR .
    • Side Reaction Screening : Perform GC-MS to identify byproducts (e.g., oxidation to pyridines) under aerobic vs. inert conditions .

Safety and Handling

Q. What precautions are necessary when handling intermediates like acryloyl chloride?

Methodological Answer:

  • Temperature Control : Use ice baths to maintain reactions below 5°C during acyl chloride additions .
  • Ventilation : Perform reactions in fume hoods with scrubbers for volatile toxic gases (e.g., HCl) .
  • PPE : Wear nitrile gloves and face shields to prevent exposure to corrosive reagents .

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